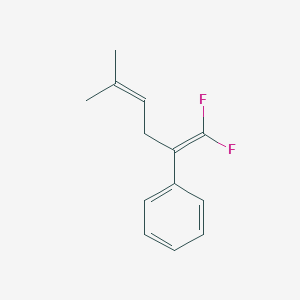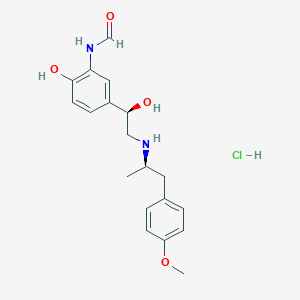![molecular formula C19H16N2O2S B14147908 (5Z)-2-(3,4-dihydro-1H-isoquinolin-2-yl)-5-[(4-hydroxyphenyl)methylidene]-1,3-thiazol-4-one CAS No. 681845-02-3](/img/structure/B14147908.png)
(5Z)-2-(3,4-dihydro-1H-isoquinolin-2-yl)-5-[(4-hydroxyphenyl)methylidene]-1,3-thiazol-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “(5Z)-2-(3,4-dihydro-1H-isoquinolin-2-yl)-5-[(4-hydroxyphenyl)methylidene]-1,3-thiazol-4-one” is a synthetic organic molecule that belongs to the class of thiazolones. Thiazolones are known for their diverse biological activities and potential applications in medicinal chemistry. This compound features a unique structure combining isoquinoline and thiazolone moieties, which may contribute to its distinctive chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “(5Z)-2-(3,4-dihydro-1H-isoquinolin-2-yl)-5-[(4-hydroxyphenyl)methylidene]-1,3-thiazol-4-one” typically involves multi-step organic reactions. A common synthetic route may include:
Formation of Isoquinoline Moiety: Starting from commercially available precursors, the isoquinoline ring can be synthesized through Pictet-Spengler reaction or Bischler-Napieralski cyclization.
Thiazolone Ring Formation: The thiazolone ring can be constructed via cyclization reactions involving thioamides and α-haloketones.
Coupling Reaction: The final step involves coupling the isoquinoline and thiazolone moieties, often through a condensation reaction with appropriate aldehydes or ketones under basic or acidic conditions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route for scalability, yield, and cost-effectiveness. This may involve:
Catalysis: Using catalysts to improve reaction efficiency.
Green Chemistry: Employing environmentally friendly solvents and reagents.
Process Optimization: Streamlining purification and isolation steps to enhance overall yield.
化学反应分析
Types of Reactions
The compound “(5Z)-2-(3,4-dihydro-1H-isoquinolin-2-yl)-5-[(4-hydroxyphenyl)methylidene]-1,3-thiazol-4-one” can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like PCC or KMnO4.
Reduction: Reduction of double bonds or carbonyl groups using reducing agents like NaBH4 or LiAlH4.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic ring using halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, or H2O2 under acidic or basic conditions.
Reduction: NaBH4, LiAlH4, or catalytic hydrogenation.
Substitution: Halogens (Br2, Cl2), nucleophiles (NH3, OH-), and appropriate solvents (ethanol, dichloromethane).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated or nucleophile-substituted derivatives.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalization and derivatization reactions.
Biology
In biological research, this compound may exhibit interesting pharmacological properties, such as antimicrobial, anticancer, or anti-inflammatory activities. It can be used as a lead compound for drug discovery and development.
Medicine
In medicine, this compound may serve as a potential therapeutic agent. Its ability to interact with specific biological targets makes it a candidate for treating various diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用机制
The mechanism of action of “(5Z)-2-(3,4-dihydro-1H-isoquinolin-2-yl)-5-[(4-hydroxyphenyl)methylidene]-1,3-thiazol-4-one” involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound may exert its effects through:
Enzyme Inhibition: Binding to the active site of enzymes and preventing substrate binding.
Receptor Modulation: Interacting with cell surface or intracellular receptors to modulate signaling pathways.
DNA Intercalation: Inserting between DNA base pairs and affecting transcription and replication processes.
相似化合物的比较
Similar Compounds
- (5Z)-2-(3,4-dihydro-1H-isoquinolin-2-yl)-5-[(4-methoxyphenyl)methylidene]-1,3-thiazol-4-one
- (5Z)-2-(3,4-dihydro-1H-isoquinolin-2-yl)-5-[(4-chlorophenyl)methylidene]-1,3-thiazol-4-one
- (5Z)-2-(3,4-dihydro-1H-isoquinolin-2-yl)-5-[(4-nitrophenyl)methylidene]-1,3-thiazol-4-one
Uniqueness
The uniqueness of “(5Z)-2-(3,4-dihydro-1H-isoquinolin-2-yl)-5-[(4-hydroxyphenyl)methylidene]-1,3-thiazol-4-one” lies in its specific combination of functional groups and structural motifs. The presence of both isoquinoline and thiazolone rings, along with the hydroxyl group, provides a distinct set of chemical and biological properties that differentiate it from similar compounds.
属性
CAS 编号 |
681845-02-3 |
|---|---|
分子式 |
C19H16N2O2S |
分子量 |
336.4 g/mol |
IUPAC 名称 |
(5Z)-2-(3,4-dihydro-1H-isoquinolin-2-yl)-5-[(4-hydroxyphenyl)methylidene]-1,3-thiazol-4-one |
InChI |
InChI=1S/C19H16N2O2S/c22-16-7-5-13(6-8-16)11-17-18(23)20-19(24-17)21-10-9-14-3-1-2-4-15(14)12-21/h1-8,11,22H,9-10,12H2/b17-11- |
InChI 键 |
QICNHAKVGSJKIJ-BOPFTXTBSA-N |
手性 SMILES |
C1CN(CC2=CC=CC=C21)C3=NC(=O)/C(=C/C4=CC=C(C=C4)O)/S3 |
规范 SMILES |
C1CN(CC2=CC=CC=C21)C3=NC(=O)C(=CC4=CC=C(C=C4)O)S3 |
溶解度 |
3.4 [ug/mL] (The mean of the results at pH 7.4) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


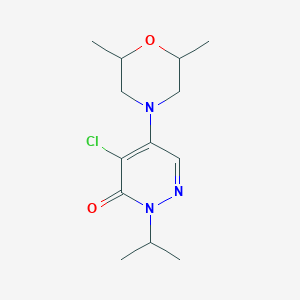
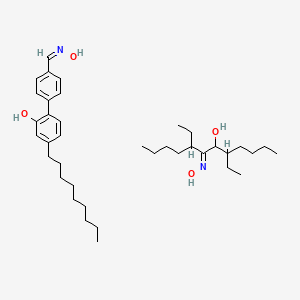
![3-Methoxy-4-methyl-4H-furo[3,2-B]indole-2-carboxylic acid](/img/structure/B14147840.png)
![2-[(3-butyl-4-oxo-4,6-dihydro-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-2-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B14147841.png)
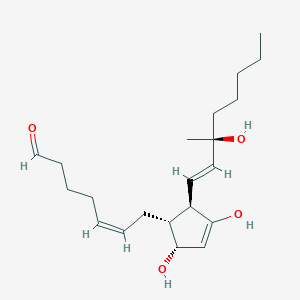
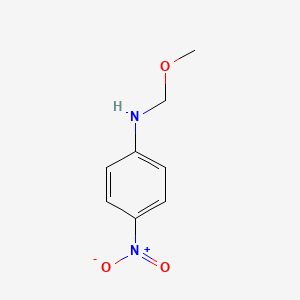
![N'-[(E)-{4-[(2-chlorobenzyl)oxy]phenyl}methylidene]pyridine-4-carbohydrazide](/img/structure/B14147863.png)


![6,7-Dichloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B14147879.png)

